molecular formula C25H20BrN3O2 B11416272 4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11416272
M. Wt: 474.3 g/mol
InChI Key: OUFZFUBGZLEAPR-UHFFFAOYSA-N
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Description

4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C25H20BrN3O2

Molecular Weight

474.3 g/mol

IUPAC Name

4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H20BrN3O2/c26-18-10-6-9-17(15-18)24-21-22(19-11-4-5-12-20(19)30)27-28-23(21)25(31)29(24)14-13-16-7-2-1-3-8-16/h1-12,15,24,30H,13-14H2,(H,27,28)

InChI Key

OUFZFUBGZLEAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials might include bromobenzene derivatives, hydroxybenzene derivatives, and phenylethyl compounds. Common synthetic routes could involve:

    Cyclization reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of bromine and hydroxyl groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of bromine to hydrogen.

    Substitution: Replacement of bromine with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, it could be investigated for its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound might be explored for its potential therapeutic applications, including drug development.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H-PYRAZOLE
  • 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H-IMIDAZOLE

Uniqueness

The uniqueness of 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific structural features, such as the combination of bromine, hydroxyl, and phenylethyl groups, which might confer unique reactivity and biological activity.

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